molecular formula C11H23NO3 B016690 (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 153645-26-2

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No.: B016690
CAS No.: 153645-26-2
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-MRVPVSSYSA-N
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Description

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, which helps in the selective modification of molecules during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Tosyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding tosylate.

Scientific Research Applications

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur on other functional groups. The carbamate group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
  • (S)-Methyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
  • (S)-Ethyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the stability of the carbamate group. This makes it particularly useful in protecting amines during complex synthetic sequences.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438924
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153645-26-2
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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